molecular formula C8H6F3NO2 B1293631 2-Methyl-3-nitrobenzotrifluoride CAS No. 6656-49-1

2-Methyl-3-nitrobenzotrifluoride

Cat. No.: B1293631
CAS No.: 6656-49-1
M. Wt: 205.13 g/mol
InChI Key: KQUQBPVYIURTNZ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is a colorless to light yellow liquid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitrobenzotrifluoride typically involves the nitration of benzotrifluoride derivatives. One common method includes the nitration of 2-methylbenzotrifluoride using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Another method involves the reaction of 3-nitrobenzotrifluoride with dimethyloxosulfonium methylide to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow reactors to achieve better control over reaction conditions and improve yield. The use of continuous-flow reactors allows for enhanced mass and heat transfer rates, making the process more efficient and safer .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzotrifluoride primarily involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzotrifluoride
  • 3-Nitrobenzotrifluoride
  • 4-Chloro-2-methyl-5-nitrobenzotrifluoride
  • 3-Fluorobenzotrifluoride

Uniqueness

2-Methyl-3-nitrobenzotrifluoride is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

2-methyl-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQBPVYIURTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216741
Record name alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6656-49-1
Record name 2-Methyl-1-nitro-3-(trifluoromethyl)benzene
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Record name alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene
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Record name alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene
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Record name α,α,α-trifluoro-3-nitro-o-xylene
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Record name 2-Methyl-1-nitro-3-(trifluoromethyl)benzene
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Synthesis routes and methods

Procedure details

reacting 3-nitrobenzotrifluoride with dimethyloxosulfonium methylide to produce 2-methyl-3-nitro-benzotrifluoride; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methyl-3-nitrobenzotrifluoride in the synthesis of the new fluorinated auxin, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA)?

A1: this compound serves as the starting material in the multi-step synthesis of 4-CF3-IAA []. While the paper doesn't delve into the detailed reaction mechanism, it highlights that this compound is crucial for introducing the trifluoromethyl (CF3) group to the final auxin molecule. This modification at the 4-position of the indole ring is what differentiates 4-CF3-IAA from natural auxins like indole-3-acetic acid (IAA) and is likely responsible for the altered biological activity observed.

Q2: The study compares 4-CF3-IAA to 4-methylindole-3-acetic acid (4-CH3-IAA), which uses a different starting material. What does this comparison reveal about the impact of the CF3 group on auxin activity?

A2: This comparison provides valuable insight into the structure-activity relationship (SAR) of auxins. While both compounds have modifications at the 4-position of the indole ring, their biological activities differ significantly. The study demonstrates that 4-CF3-IAA exhibits significantly stronger root formation-promoting activity compared to 4-CH3-IAA []. This suggests that the presence of the trifluoromethyl group, rather than simply a bulky substituent at the 4-position, is crucial for enhancing this specific auxin activity.

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